molecular formula C3H6NaO4S+ B100367 Allyl sodium sulfate CAS No. 19037-59-3

Allyl sodium sulfate

Cat. No. B100367
CAS RN: 19037-59-3
M. Wt: 160.13 g/mol
InChI Key: USEWKBLLMCFAEJ-UHFFFAOYSA-M
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Description

Allyl sodium sulfate, also known as sodium allylsulfonate, is a unique chemical compound . It is provided to early discovery researchers as part of a collection of unique chemicals . Its empirical formula is C3H5NaO3S and it has a molecular weight of 144.12 .


Synthesis Analysis

The synthesis of sodium sulfinates, which includes allyl sodium sulfate, has been extensively studied . Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . A synthetic method of Sodium Allyl Sulfonate includes adding phase transfer catalyst and polymerization inhibitor into sodium metabisulfite solution, uniformly mixing to obtain sodium pyrosulfite mixed liquor .


Molecular Structure Analysis

The molecular formula of Allyl sodium sulfate is C3H5NaO4S . Its average mass is 160.124 Da and its monoisotopic mass is 159.980621 Da .


Chemical Reactions Analysis

Allyl halides and tosylates, which are related to allyl sodium sulfate, are excellent electrophiles for bimolecular nucleophilic substitution reactions (SN2) . They exhibit faster SN2 reactivity than secondary alkyl halides because the bimolecular transition state is stabilized by hyperconjugation between the orbital of the nucleophile and the conjugated pi bond of the allylic group .

Scientific Research Applications

Micellar Properties and Photophysical Methods Research by Romani, Gehlen, and Quina (2001) explored the properties of sodium dodecyl sulfate micelles in the presence of isomeric and unsaturated short-chain alcohols, including allyl alcohol. This study contributes to understanding the behavior of micelles, which are critical in many industrial and research applications, such as drug delivery systems and as models for biological membranes (Romani, Gehlen, & Quina, 2001).

Technological Improvements in Chemical Processes Zhang Chen-dong (2008) discussed the use of sodium allylsulfonate in improving the yield of lead salt in the production of sodium 2,3-dimercaptopropane-1-sulfonate. This study highlights the role of allyl sodium sulfate in enhancing chemical synthesis processes, particularly in the context of heavy metal salt poisoning treatment (Zhang Chen-dong, 2008).

Carbon Nanotube Separation A study by Liu, Tanaka, Urabe, and Kataura (2013) demonstrated the application of temperature-controlled gel chromatography using allyl dextran-based gel for the single-chirality separation of single-wall carbon nanotubes. This innovative method has significant implications for the industrial-scale separation of carbon nanotubes, a critical aspect of nanotechnology and materials science (Liu, Tanaka, Urabe, & Kataura, 2013).

Environmental Applications in Water Treatment The research by Saitoh, Fukushima, and Miwa (2014) investigated the combined use of surfactant-induced coagulation of poly(allylamine hydrochloride) for rapid removal of estrogens and phenolic compounds from water. This study provides valuable insights into the potential environmental applications of allyl-based compounds in water purification and waste treatment processes (Saitoh, Fukushima, & Miwa, 2014).

Safety And Hazards

The safety data sheet for a related compound, Sodium sulfide, indicates that it requires careful handling and disposal due to its potential hazards . It has been classified as causing serious eye damage, making it necessary to take precautions to avoid contact with the eyes .

Future Directions

While specific future directions for Allyl sodium sulfate are not well-documented, related compounds like Allyl Isothiocyanate have been studied for their potential therapeutic effects . For instance, Allyl Isothiocyanate has been found to ameliorate Dextran Sodium Sulfate-Induced Colitis in mice by enhancing tight junction and mucin expression . This suggests potential future directions for the study of Allyl sodium sulfate and related compounds in therapeutic contexts.

properties

IUPAC Name

sodium;prop-2-enyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O4S.Na/c1-2-3-7-8(4,5)6;/h2H,1,3H2,(H,4,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEWKBLLMCFAEJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172517
Record name Sulfuric acid, mono-2-propenyl ester, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl sodium sulfate

CAS RN

19037-59-3
Record name Sulfuric acid, mono-2-propenyl ester, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019037593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid, mono-2-propenyl ester, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Eder, T Neudecker, D Lutz, D Henschler - Chemico-Biological …, 1982 - Elsevier
Thirty-nine allylic and non-allylic compounds have been tested in the standard 4-(p-nitrobenzyl)pyridine (NBP) alkylating procedure and the Salmonella typhimurium mutagenicity assay…
Number of citations: 104 www.sciencedirect.com

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